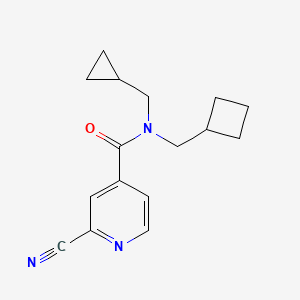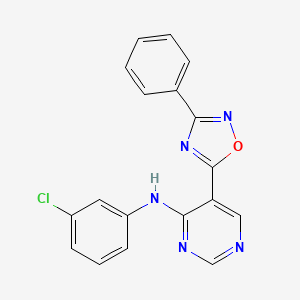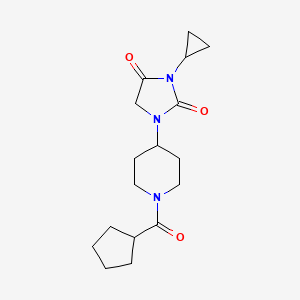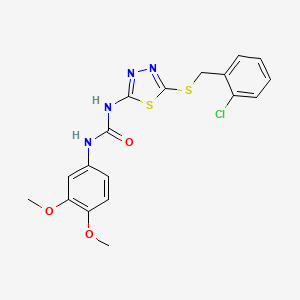
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide, also known as CCMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CCMP is a pyridine derivative that has been shown to exhibit anti-tumor properties in vitro, making it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK). This compound has also been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes involved in cell proliferation and survival, as mentioned above. Physiologically, this compound has been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. This compound has also been found to inhibit the growth of blood vessels that supply tumors, which can help to prevent the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to exhibit anti-tumor properties in vitro, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action, as this is not fully understood. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer in animal models. Additionally, researchers could investigate the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness and reduce toxicity. Finally, researchers could explore the potential use of this compound in other disease states, such as inflammatory disorders or autoimmune diseases.
Synthesemethoden
The synthesis of 2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with cyclopropylmethylamine and cyclobutylmethylamine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This method has been reported to yield this compound with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide has been found to exhibit anti-tumor properties in vitro, making it a promising candidate for further research in the field of oncology. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
2-cyano-N-(cyclobutylmethyl)-N-(cyclopropylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-9-15-8-14(6-7-18-15)16(20)19(11-13-4-5-13)10-12-2-1-3-12/h6-8,12-13H,1-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEZETMZZMEBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC2CC2)C(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2674750.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)


![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)

![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)

![5-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2674762.png)


![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)
![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)